molecular formula C24H24N4O3S B2915712 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 887214-78-0

2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2915712
CAS No.: 887214-78-0
M. Wt: 448.54
InChI Key: JVCGSINXALATAH-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide” is a heterocyclic small molecule featuring a pyrimido[5,4-b]indole core fused with a substituted phenyl ring and a sulfanyl acetamide side chain. The 2-methylphenyl substituent at position 3 of the pyrimidoindole core introduces steric and electronic effects, while the sulfanyl (-S-) linker connects the core to the acetamide group. The acetamide side chain is further modified with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group, which enhances solubility and bioavailability compared to purely aromatic substituents .

Synthetic routes for analogous compounds typically involve coupling reactions between preformed pyrimidoindole intermediates and functionalized acetamides. For example, diazonium salt coupling methods (as seen in related sulfonamide-acetamide derivatives) or nucleophilic substitution reactions are common strategies for introducing sulfur-linked side chains .

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-7-2-5-11-19(15)28-23(30)22-21(17-9-3-4-10-18(17)26-22)27-24(28)32-14-20(29)25-13-16-8-6-12-31-16/h2-5,7,9-11,16,26H,6,8,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCGSINXALATAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrimidoindole core but differ in substituents, influencing their physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrimidoindole Derivatives

Compound Name Core Substituent Acetamide Substituent Key Features Molecular Weight (g/mol) Reference
Target Compound: 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide 2-Methylphenyl Oxolan-2-ylmethyl Enhanced solubility due to tetrahydrofuran moiety; moderate steric bulk ~478.55 (calculated) -
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-Chlorophenyl 3-Methoxyphenyl Electron-withdrawing Cl improves stability; methoxy enhances π-π stacking 490.96
2-[[3-(3-Methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide 3-Methoxyphenyl 4-Nitrophenyl Nitro group increases electrophilicity; potential redox activity ~505.52 (calculated)
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide Fluorophenyl-isoindole Hydroxypentyloxy-phenyl Fluorine enhances membrane permeability; hydroxyl improves solubility Not reported

Key Findings:

Substituent Effects on Solubility :

  • The oxolan-2-ylmethyl group in the target compound confers higher solubility in polar solvents compared to chlorophenyl or nitrophenyl derivatives, as observed in tetrahydrofuran-containing analogs .
  • Methoxy and hydroxy groups (e.g., in and ) further enhance solubility but may reduce metabolic stability due to oxidative susceptibility .

The 2-methylphenyl group in the target compound balances steric bulk and lipophilicity, optimizing passive diffusion across biological membranes .

Synthetic Accessibility :

  • Diazonium coupling (as in ) and nucleophilic substitution are widely used for introducing sulfanyl acetamide side chains. The oxolan-2-ylmethyl group may require protective group strategies during synthesis to prevent ring-opening reactions .

Biological Activity

The compound 2-{[3-(2-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide represents a novel class of pyrimidoindole derivatives with potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a pyrimidoindole core linked to a substituted phenyl group and an oxolan moiety. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrimidoindole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 37.9 to 113.8 μM , indicating their potential as antimicrobial agents .

CompoundMIC (μM)Target Bacteria
5d37.9MRSA
5g36.5S. aureus
5k53.6E. coli

The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes or receptors critical for bacterial growth and survival. The interaction with these molecular targets can disrupt essential metabolic pathways, leading to cell death or growth inhibition.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyrimidoindole derivatives, it was found that compounds similar to This compound exhibited potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the compound's potential in treating infections caused by antibiotic-resistant bacteria.

Toxicity Assessment

Toxicity studies conducted on related compounds revealed that many derivatives were non-toxic at concentrations up to 200 μmol L^-1 . This suggests a favorable safety profile for further development into therapeutic agents.

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